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Compound of Interest

Benzyl 4-bromopiperidine-1-
Compound Name:
carboxylate

Cat. No.: B069245

This guide provides an in-depth analysis of the spectral data for Benzyl 4-bromopiperidine-1-
carboxylate, a key intermediate in pharmaceutical synthesis. The interpretation of its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its
quality control and characterization in research and drug development.

Introduction

Benzyl 4-bromopiperidine-1-carboxylate (CAS No. 166953-64-6) is a piperidine derivative
featuring a benzyl carbamate protecting group and a bromine atom at the 4-position of the
piperidine ring.[1][2][3] Its molecular formula is C13H16BrNO:2, with a molecular weight of 298.18
g/mol .[1][2][4] This compound serves as a versatile building block in the synthesis of more
complex molecules, particularly in the development of novel therapeutics. Understanding its
spectral characteristics is fundamental to confirming its identity, purity, and structural integrity.

Molecular Structure and Spectroscopic Correlation

The structural features of Benzyl 4-bromopiperidine-1-carboxylate directly influence its
spectral output. The following diagram illustrates the molecule's structure and numbering
convention used for spectral assignments.

Caption: Molecular Structure of Benzyl 4-bromopiperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For Benzyl 4-bromopiperidine-1-carboxylate, both *H and 13C NMR provide
diagnostic signals that confirm its structure. While publicly available spectra are limited, the
expected chemical shifts can be reliably predicted based on the electronic environment of each
nucleus.

'H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit distinct signals corresponding to the
aromatic protons of the benzyl group and the aliphatic protons of the piperidine ring.

Table 1: Predicted *H NMR Chemical Shifts (in CDCIs)
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Chemical Shift
(6, ppm)

Multiplicity

Integration

Assignment

Rationale

7.30-7.40

Multiplet

5H

Protons of the
monosubstituted

benzene ring.

5.15

Singlet

2H

-O-CH2-Ph

Benzylic protons
adjacent to the

ester oxygen.

4.30-4.40

Multiplet

1H

CH-Br

Methine proton
at the 4-position,
deshielded by
the adjacent

bromine atom.

3.80-3.95

Multiplet

2H

N-CH: (axial)

Axial protons at
C2 and C6,
deshielded by
the nitrogen and

carbamate

group.

3.10-3.25

Multiplet

2H

N-CH2

(equatorial)

Equatorial
protons at C2
and C6.

2.15-2.30

Multiplet

2H

CHz (axial)

Axial protons at
C3 and Cb.

1.90-2.05

Multiplet

2H

CHz2 (equatorial)

Equatorial
protons at C3
and C5.

Experimental Protocol: *tH NMR Acquisition

» Dissolve approximately 5-10 mg of Benzyl 4-bromopiperidine-1-carboxylate in 0.6 mL of

deuterated chloroform (CDCls).
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o Transfer the solution to a 5 mm NMR tube.
e Acquire the *H NMR spectrum on a 400 MHz or higher field spectrometer.

e Process the data with appropriate phasing, baseline correction, and referencing to the
residual solvent peak (CHCIs at 7.26 ppm).

3C NMR Spectroscopy

The 3C NMR spectrum provides information on the carbon skeleton of the molecule. The
presence of the carbamate, benzyl, and brominated piperidine moieties gives rise to a
characteristic set of signals.

Table 2: Predicted *3C NMR Chemical Shifts (in CDCls)

Chemical Shift (6, ppm) Assignment Rationale

Carbonyl carbon of the

154.5 C=0 (Carbamate)
carbamate group.
Quaternary aromatic carbon
136.5 Ar-C (quaternary) attached to the benzylic CH2
group.
128.5 Ar-CH Aromatic methine carbons.
128.0 Ar-CH Aromatic methine carbons.
127.8 Ar-CH Aromatic methine carbons.
Benzylic carbon, deshielded by
67.0 -O-CHz-Ph _
the adjacent oxygen.
Carbon at the 4-position,
50.0 CH-Br directly attached to the
electronegative bromine.
Carbons at the 2 and 6
44.0 N-CH:2 N S
positions of the piperidine ring.
Carbons at the 3 and 5
34.0 CH:

positions of the piperidine ring.
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Experimental Protocol: 33C NMR Acquisition

Use the same sample prepared for *H NMR analysis.

Acquire the 13C NMR spectrum on a 100 MHz or higher field spectrometer.

Utilize proton decoupling to simplify the spectrum.

Process the data with appropriate phasing, baseline correction, and referencing to the
solvent peak (CDCls at 77.16 ppm).[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of Benzyl 4-bromopiperidine-1-carboxylate will be dominated by absorptions from
the carbamate and aromatic functionalities.

Table 3: Characteristic IR Absorption Bands

Wavenumber . . . .

(cm—9) Intensity Functional Group Vibrational Mode
3030-3100 Medium C-H (Aromatic) Stretching
2850-2960 Medium C-H (Aliphatic) Stretching

~1700 Strong C=0 (Carbamate) Stretching
1450-1600 Medium-Strong C=C (Aromatic) Stretching
1220-1280 Strong C-N (Carbamate) Stretching
1000-1100 Strong C-O (Ester) Stretching

690-770 Strong C-H (Aromatic) Out-of-plane bending
500-600 Medium C-Br Stretching

Experimental Protocol: FT-IR Spectroscopy

e Obtain a background spectrum of the empty ATR crystal.
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e Place a small amount of the liquid sample of Benzyl 4-bromopiperidine-1-carboxylate

directly on the ATR crystal.

e Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4

cm™1,

e Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification. A patent describing the synthesis of this

compound reported a mass spectrum with an m/e of 298, which corresponds to the molecular

ion [M]*.[6]

Table 4: Expected Mass Spectrum Fragmentation

m/z lon Rationale
Molecular ion peak, showing
297/299 [M]* the isotopic pattern for one
bromine atom.
218 [M-Br]* Loss of a bromine radical.
Fragmentation of the
174 [CsHsN-Cbz]* S
piperidine ring.
Tropylium ion rearrangement
108 [C7HsO]*
from the benzyl group.
Tropylium ion, a very stable
91 [C7HA]* fragment from the benzyl

group.

Fragmentation Pathway Diagram
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Caption: Proposed key fragmentation pathways in the mass spectrum.
Experimental Protocol: Mass Spectrometry

o Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or
acetonitrile).

« Introduce the sample into the mass spectrometer via direct infusion or through a
chromatographic system (e.g., GC-MS or LC-MS).

e Acquire the mass spectrum using an appropriate ionization technique, such as Electron
lonization (EI) or Electrospray lonization (ESI).

o Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive characterization of
Benzyl 4-bromopiperidine-1-carboxylate. The predicted spectral data in this guide, based on
fundamental principles and analysis of related structures, offer a reliable reference for
researchers and scientists. These analytical techniques are indispensable for ensuring the
quality and identity of this important synthetic intermediate, thereby supporting the integrity of
downstream applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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